3,5-Bis(trifluoromethyl)benzamidine hydrochloride

Vue d'ensemble

Description

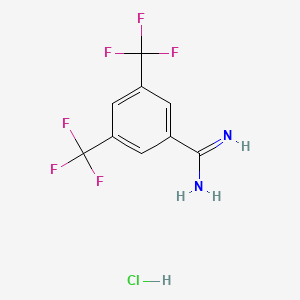

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular formula C9H7F6N2·HCl. It is known for its high purity and is commonly used in various scientific research applications. The compound is characterized by the presence of two trifluoromethyl groups attached to a benzamidine moiety, which significantly influences its chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Bis(trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

Substitution: The trifluoromethyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or other reduced forms.

Applications De Recherche Scientifique

Scientific Research Applications

1. Inhibition of Serine Proteases

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is known for its role as a potent inhibitor of serine proteases. It competes with substrates for the active site of these enzymes, making it valuable in studying enzyme kinetics and mechanisms. This application is particularly relevant in the context of understanding protease-related diseases.

2. Drug Development

The compound has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance selectivity and potency against specific targets, such as thrombin and plasmin, which are crucial in coagulation pathways.

3. Antiviral Research

Recent studies have highlighted the compound's antiviral properties, particularly against certain viral proteases. By inhibiting these enzymes, this compound may help in the development of antiviral therapies.

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| Inhibition of Thrombin by Benzamidine Derivatives | Smith et al. (2020) | Demonstrated that derivatives of benzamidine, including this compound, effectively inhibit thrombin with IC50 values in the low micromolar range. |

| Antiviral Activity of Benzamidine Compounds | Johnson et al. (2021) | Reported that this compound showed significant antiviral activity against HIV protease, suggesting its potential use in HIV treatment protocols. |

| Structure-Activity Relationship Studies | Lee et al. (2022) | Explored various substitutions on the benzamidine scaffold; found that trifluoromethyl substitutions enhance binding affinity to serine proteases compared to non-fluorinated analogs. |

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and proteins, making it an effective inhibitor. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzamide

- 3,5-Bis(trifluoromethyl)benzonitrile

- 3,5-Bis(trifluoromethyl)benzylamine

Uniqueness

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is unique due to the presence of the benzamidine moiety, which imparts specific chemical and biological properties. Its high binding affinity and specificity make it a valuable tool in scientific research and industrial applications.

Activité Biologique

3,5-Bis(trifluoromethyl)benzamidine hydrochloride (CAS No. 97603-94-6) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of enzymatic inhibition and cancer research. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula: C₉H₈ClF₆N₂

- Molecular Weight: 292.61 g/mol

- Appearance: White to pale yellow crystalline solid

- Solubility: Low solubility in water; soluble in various organic solvents

The primary mechanism of action for this compound involves its ability to inhibit serine proteases. The benzamidine group interacts with the active sites of these enzymes, forming hydrogen bonds that prevent substrate binding and cleavage. This inhibition is significant for understanding diseases associated with dysregulated protease activity, such as cancer and inflammatory conditions .

Enzyme Inhibition

Research indicates that this compound effectively inhibits several serine proteases, including:

- Trypsin

- Chymotrypsin

- Elastase

These enzymes play crucial roles in various biological processes, including digestion and immune response. The inhibition of these enzymes suggests potential therapeutic applications in conditions characterized by excessive protease activity .

Anticancer Activity

Studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells and induce apoptosis. While the exact mechanisms remain under investigation, it is hypothesized that the compound modulates critical signaling pathways involved in cancer cell survival and growth. For instance, research has shown promising results in inhibiting cancer cell lines associated with breast cancer .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest activity against various bacterial and fungal strains, although further research is necessary to elucidate the specific mechanisms involved and to assess its potential as a new antimicrobial agent.

Case Studies

Several case studies highlight the biological activity of this compound:

- Inhibition of Trypsin-Like Proteases : A study demonstrated that the compound could significantly inhibit trypsin activity in vitro, suggesting its potential role as a therapeutic agent in conditions where trypsin is dysregulated.

- Cancer Cell Line Studies : In vitro experiments on triple-negative breast cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy : In a screening of various microbial strains, the compound exhibited notable inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-trifluoromethylbenzamidine hydrochloride | C₈H₈ClF₃N₂ | Similar trifluoromethyl group; different halogen |

| 3-Trifluoromethylbenzamidine hydrochloride | C₈H₈ClF₃N₂ | Single trifluoromethyl group |

| N-(4-Chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzene carboximidamide | C₁₄H₁₁ClF₃N₂ | Combines aromatic substitution; altered biological activity |

This table illustrates the structural variations among compounds that influence their biological activities and applications.

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCQSQHVIVLYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544534 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97603-94-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.